Leonuridine

Description

Historical Perspectives on Leonuridine Discovery and Early Investigations

The initial identification of this compound is rooted in the broader phytochemical exploration of plants within the Leonurus genus, which have a long history of use in traditional medicine. While the related alkaloid, leonurine (B1674737), was isolated earlier, dedicated research to fully characterize the chemical constituents of these plants led to the eventual discovery of this compound. Early investigations were primarily focused on isolating and identifying the various compounds present in motherwort species.

One of the earliest mentions of the detection of the alkaloid this compound points to its presence in the seeds of Leonurus sibiricus. doctorlib.org In 1930, LEO (an abbreviation for leonurine) was first isolated from a Leonurus plant, marking a significant step in the pharmacognosy of the genus. nih.gov Later, in 1976, a method was described for extracting it from either dried plants or fresh leaves. nih.gov These initial studies were largely descriptive, aiming to build a comprehensive library of the natural products within the Leonurus genus. researchgate.net The focus was on identifying and cataloging the alkaloids, which also included leonurine, leonurinine, and stachydrine. daneshyari.com

Natural Occurrence and Botanical Sources of this compound

This compound is a naturally occurring chemical compound found primarily in plants of the Lamiaceae family.

This compound is considered an iridoid glycoside and has been identified in several species within the Leonurus genus. researchgate.netrjpponline.org It is recognized as one of the characteristic alkaloids of this genus. nih.gov

Some of the key species within the Leonurus genus where this compound has been identified include:

Leonurus cardiaca (Motherwort): This species is a well-documented source of this compound. doctorlib.orgresearchgate.net It is native to Europe and Asia and has been naturalized in other parts of the world. wikipedia.org

Leonurus japonicus (Chinese Motherwort): Also known as L. heterophyllus, this species is a significant source of this compound and is one of the 50 fundamental herbs in traditional Chinese medicine. researchgate.netwikipedia.org It is considered a unique alkaloid of the L. japonicus genus. nih.gov

Leonurus sibiricus (Siberian Motherwort): The seeds of this species have been found to contain this compound. doctorlib.org

Leonurus artemisia and Leonurus heterophyllus : These are synonyms for Leonurus japonicus, and therefore also sources of this compound. nih.gov

It's important to note that the concentration of this compound and other active compounds can vary between different species and even different parts of the plant. For instance, fresh Leonurus contains approximately 0.02% to 0.12% leonurine, a closely related alkaloid. nih.gov

While most prominently found in the Leonurus genus, this compound has also been identified or tentatively identified in other plant species, expanding its known botanical distribution.

Leonotis nepetifolia (Klip Dagga or Lion's Ear): This plant, also belonging to the Lamiaceae family, is reported to contain this compound along with other iridoid glycosides. rjpponline.orgwikipedia.orgsphinxsai.comayushdhara.intropilab.com

Quercus suber (Cork Oak): Studies have reported an increase in this compound in this species in response to drought stress. frontiersin.orgnih.gov

Wheat (Triticum aestivum): Metabolomic studies have tentatively identified this compound in wheat, particularly in response to certain environmental stimuli. frontiersin.orgnih.gov

Distribution within the Leonurus Genus

Evolution of Academic Inquiry into this compound

Academic inquiry into this compound has evolved from initial discovery and isolation to more in-depth pharmacological investigations. Initially, research was centered on phytochemical analysis to identify the various compounds within medicinal plants of the Leonurus genus. researchgate.net This foundational work established the presence of this compound and other alkaloids.

Over time, the focus of research has shifted towards understanding the biological activities of these isolated compounds. While much of the early and even current research has concentrated on the more abundant alkaloid, leonurine, investigations into this compound are part of a broader effort to understand the therapeutic potential of all the active constituents of motherwort. researchgate.net

Recent research has employed advanced analytical techniques, such as metabolomics, to study the presence and regulation of this compound in plants under different conditions, for example, in response to stress. frontiersin.orgnih.gov This indicates a move towards understanding the compound's role in plant physiology, in addition to its potential pharmacological applications. The ongoing exploration of the pharmacological properties of this compound and other compounds from the Leonurus genus continues to be an active area of research, with a particular interest in their effects on the cardiovascular and nervous systems. nih.gov

Properties

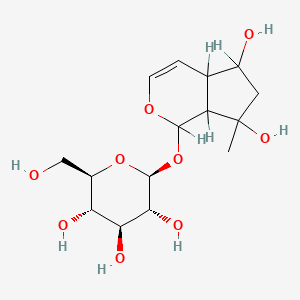

CAS No. |

50906-66-6 |

|---|---|

Molecular Formula |

C15H24O9 |

Molecular Weight |

348.34 g/mol |

IUPAC Name |

2-[(5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3 |

InChI Key |

VELYAQRXBJLJAK-UHFFFAOYSA-N |

SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

CC1(CC(C2C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Other CAS No. |

50906-66-6 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Leonuridine

Elucidation of Leonuridine Biosynthetic Routes

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and precise genetic control. Research has begun to unravel the intricate pathways leading to its formation within the plant.

Identification of Key Enzymatic Catalyses in this compound Production

The production of this compound involves a series of crucial enzymatic reactions. nih.gov The journey begins with the amino acid arginine, which undergoes several transformations to produce guanbutol. frontiersin.org This process is initiated by the enzyme arginine decarboxylase (ADC) , followed by amine oxidation and aldehyde reduction. frontiersin.org Concurrently, syringic acid is activated by a UDP-glucosyltransferase (UGT) to form syringoyl glucose. frontiersin.org The final step in the biosynthesis is the condensation of guanbutol and syringoyl glucose, a reaction catalyzed by a serine carboxypeptidase-like (SCPL) acyltransferase . frontiersin.org This intricate enzymatic cascade highlights the coordinated action required to produce this compound. nih.gov

Enzymatic catalysis is a fundamental process where enzymes accelerate chemical reactions by binding to a substrate and facilitating its conversion into a product. creative-enzymes.com This is achieved by lowering the activation energy of the reaction. creative-enzymes.com In the case of this compound biosynthesis, each enzyme plays a specific role in transforming its substrate, moving the process along the pathway. nih.govcreative-enzymes.com

Genetic Regulation of this compound Biosynthesis

The synthesis of this compound is not only a matter of enzymatic machinery but is also tightly controlled at the genetic level. Multi-omics analyses comparing high-leonurine producing Leonurus japonicus with the low-producing Leonurus sibiricus have revealed key genetic determinants. nih.gov These studies indicate that the amplification of UGT and SCPL genes, coupled with the neofunctionalization of SCPL, is responsible for the specific accumulation of this compound in L. japonicus. nih.govfrontiersin.org This suggests an evolutionary adaptation that has led to the specialized production of this alkaloid in certain Leonurus species. nih.gov

Subcellular Localization of Biosynthetic Steps for this compound

The biosynthesis of this compound is compartmentalized within the plant cell. Current research suggests that the initial steps, the synthesis of guanbutol and syringoyl glucose, likely occur in the cytoplasm. frontiersin.org However, the final condensation step, which joins these two precursors, is thought to take place in the vacuole. frontiersin.org This subcellular separation of biosynthetic stages implies a sophisticated transport system to move the intermediates across cellular membranes to their final destination for this compound assembly.

In Vitro Metabolic Transformations of this compound

Once formed, this compound can undergo further transformations. In vitro studies using controlled experimental systems have provided insights into the metabolic fate of this compound.

Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound is primarily carried out by phase I and phase II metabolic enzymes. sigmaaldrich.comnih.gov Phase I reactions, which often involve oxidation, reduction, or hydrolysis, introduce or expose functional groups on the molecule. sigmaaldrich.comnih.gov The cytochrome P450 (CYP) superfamily of enzymes, located mainly in the endoplasmic reticulum of liver cells, are key players in phase I metabolism. sigmaaldrich.com Studies have shown that this compound can competitively inhibit the activities of CYP1A2 and CYP2D6, and non-competitively inhibit CYP3A4. frontiersin.org Furthermore, research on human bronchial epithelial cells has identified CYP2A13 as a primary metabolic enzyme for this compound in this cell type. nih.gov

Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules, making them more water-soluble and easier to excrete. nih.gov Key phase II enzymes include UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. upol.cz

Identification of this compound Metabolites in Controlled Experimental Systems

In vitro and in vivo studies in rats have identified several metabolites of this compound. nih.gov The primary metabolic pathway is glucuronidation, a phase II reaction, resulting in the formation of leonurine-10-O-β-D-glucuronide (L-O-G). frontiersin.orgnih.gov This glucuronide conjugate is considered the main metabolite. frontiersin.orgnih.gov

Other identified metabolites include a sulfate (B86663) conjugate, formed through sulfation (another phase II reaction), and a product of O-demethylation, which is a phase I reaction. nih.gov The identification of these metabolites provides a clearer picture of how this compound is processed and transformed within a biological system. nih.gov

Below is a table summarizing the key enzymes and metabolites involved in the biosynthesis and metabolism of this compound.

| Process | Key Molecules/Enzymes | Description |

| Biosynthesis | Arginine | Starting precursor for the guanbutol moiety. frontiersin.org |

| Syringic acid | Precursor for the syringoyl moiety. frontiersin.org | |

| Arginine decarboxylase (ADC) | Key enzyme in the conversion of arginine to guanbutol. frontiersin.org | |

| UDP-glucosyltransferase (UGT) | Activates syringic acid. frontiersin.org | |

| Serine carboxypeptidase-like (SCPL) acyltransferase | Catalyzes the final condensation step. frontiersin.org | |

| Metabolism | Cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4, CYP2A13) | Involved in the phase I biotransformation of this compound. frontiersin.orgnih.gov |

| UDP-glucuronosyltransferases (UGTs) | Catalyze the main phase II metabolic reaction of glucuronidation. upol.cz | |

| Leonurine-10-O-β-D-glucuronide (L-O-G) | The major phase II metabolite of this compound. frontiersin.orgnih.gov | |

| Sulfate conjugate | A minor phase II metabolite. nih.gov | |

| O-demethylated metabolite | A minor phase I metabolite. nih.gov |

Advanced Methodologies for Leonuridine Research

Isolation and Purification Techniques for Leonuridine

The initial step in studying this compound often involves its extraction and purification from complex biological sources, such as plant tissues or biological fluids. Modern chromatographic techniques have proven indispensable for achieving the high purity required for subsequent structural analysis and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. wikipedia.orgopenaccessjournals.com Researchers have developed various reversed-phase HPLC (RP-HPLC) methods for this purpose. researchgate.net These methods typically employ an octadecyl-bonded silica (B1680970) (C18) column as the stationary phase. nih.govnih.govresearchgate.netnih.gov The separation is achieved by using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). nih.govresearchgate.netnih.gov The elution can be performed in either an isocratic mode, where the mobile phase composition remains constant, or a gradient mode, where the composition is varied over time to optimize the separation of multiple components. nih.govresearchgate.net One study successfully used a two-phase system of ethyl acetate-n-butanol-water in high-speed countercurrent chromatography to isolate this compound with a purity of approximately 96.2%. researchgate.net

Table 1: Examples of HPLC Conditions for this compound Analysis

| Stationary Phase | Mobile Phase | Elution Mode | Reference |

|---|---|---|---|

| Agilent Zorbax SB-C18 (150 × 2.1 mm, 5 µm) | Acetonitrile-ammonium acetate buffer (10 mM, pH 4.0; 25:75, v/v) | Isocratic | nih.gov |

| Agilent ZORBAX SB-C18 (100 mm × 4.6 mm, 5 µm) | Acetonitrile and ammonium acetate buffer (10 mM, pH 4.0) | Gradient | nih.govresearchgate.netnih.gov |

| Special octadecyl-bonded stationary phase | Acetonitrile/water gradient (adjusted to pH 2.5 with phosphoric acid) | Gradient | researchgate.net |

Effective extraction of this compound from biological matrices is critical for accurate analysis. The choice of extraction protocol depends on the nature of the sample. For instance, in pharmacokinetic studies involving rat plasma, a common and efficient method is one-step protein precipitation with perchloric acid to remove larger protein molecules before HPLC-MS/MS analysis. nih.gov For extraction from plant material, such as Leonurus japonicus, a protocol involving reflux with boiling water has been utilized. researchgate.net

Chromatographic Separation Methods (e.g., High-Speed Countercurrent Chromatography, High-Performance Liquid Chromatography)

Structural Elucidation and Advanced Analytical Characterization Methods for this compound and its Metabolites

Once isolated, advanced analytical methods are employed to confirm the structure of this compound and to identify its various metabolites formed through biological processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules. libretexts.orgwikipedia.orgaocs.org In this compound research, NMR has been instrumental in characterizing its metabolites. For example, the structure of a primary metabolite, leonurine-10-O-β-D-glucuronide, was unequivocally identified using a suite of NMR experiments, including 1H NMR, 13C NMR, Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC). nih.govnih.gov

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound and its fragments. msu.edu In positive ion mode, the protonated molecular ion of this compound shows a predominant peak at a mass-to-charge ratio (m/z) of 312. nih.gov The fragmentation pattern (MS²) of this parent ion is highly characteristic, with a base peak observed at m/z 181, resulting from the cleavage of the ester bond. nih.govresearchgate.net Other significant fragment ions are also consistently observed, which serve as a fingerprint for identifying this compound-related compounds in complex mixtures. nih.gov

Table 2: Characteristic Mass Spectrometry Fragments of this compound

| Description | m/z (Mass-to-Charge Ratio) | Reference |

|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | 312 | nih.gov |

| Base Peak (from ester bond cleavage) | 181 | nih.govresearchgate.net |

| Major Fragment Ion | 153 | nih.gov |

| Major Fragment Ion | 132 | nih.gov |

| Major Fragment Ion | 114 | nih.gov |

| Major Fragment Ion | 97 | nih.gov |

The coupling of chromatographic separation with mass spectrometric detection provides a highly sensitive and specific tool for analyzing compounds in complex mixtures. bioanalysis-zone.com

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a powerful and routine technique for identifying and quantifying this compound and its metabolites in biological samples. nih.govnih.govnih.gov This approach has been successfully applied to characterize the biotransformation of this compound in rats, identifying a total of three metabolites in vivo for the first time: two phase II metabolites (formed by glucuronidation and sulfation) and one phase I metabolite (formed by O-demethylation). nih.govnih.gov The method is sensitive enough to be used in pharmacokinetic studies, with a lower limit of quantitation (LLOQ) reported as low as 4 ng/mL in rat plasma. nih.gov

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) is another valuable hyphenated technique. jst.go.jpnih.govresearchgate.net It allows for the direct mass analysis of spots separated on a TLC plate, which is particularly effective for compounds that may be unstable and prone to decomposition during column chromatography purification. jst.go.jpcromlab-instruments.es A TLC-MS interface can be connected to an existing LC-MS system, where an eluent is passed over the target spot on the TLC plate, and the eluted compounds are transferred directly to the mass spectrometer for analysis. jst.go.jpmtbrandao.com

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Omics Approaches in this compound Research

Omics technologies, such as metabolomics, transcriptomics, and proteomics, offer a holistic view of biological systems, enabling researchers to understand the broader impact and underlying mechanisms of compounds like this compound. un.orgunife.itresearchgate.net

A metabolomics approach was used to investigate the cardioprotective mechanism of leonurine (B1674737), revealing that its effects may be linked to the regulation of metabolic pathways in both the liver and the heart. mdpi.com This study used statistical methods like principal component analysis (PCA) and orthogonal partial least squares discrimination analysis (OPLS-DA) to filter and identify 31 differential metabolites involved in pathways such as purine (B94841) and fatty acid metabolism. mdpi.com

Furthermore, an integrated multi-omics approach, combining genomics, RNA sequencing (transcriptomics), and metabolomics, has been pivotal in constructing the biosynthetic pathway of leonurine. researchgate.net This research identified key enzymes involved in its synthesis, including arginine decarboxylase (ADC), uridine (B1682114) diphosphate (B83284) glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase. researchgate.net Metabolomics has also been employed in plant science, where this compound was identified as a metabolite that changes in response to environmental stresses like drought in species such as cork oak (Quercus suber). researchgate.netnih.govmdpi.com These findings highlight the power of omics to uncover the roles of specific compounds within a complex biological system.

Global Metabolomics Profiling in Response to this compound Perturbations

Global metabolomics, or untargeted metabolomics, aims to capture and measure the entirety of small-molecule metabolites within a biological sample. creative-proteomics.com This approach provides a snapshot of the metabolic state of a system and can reveal significant changes induced by external factors, such as the introduction of a compound like this compound. creative-proteomics.comclinexprheumatol.org

Untargeted metabolomics typically employs powerful analytical platforms like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to separate and identify a wide range of metabolites. creative-proteomics.com By comparing the metabolic profiles of systems with and without this compound, researchers can identify which metabolic pathways are perturbed.

One study utilized an untargeted metabolomics approach to investigate the effects of this compound on homocysteine-methionine metabolism. nih.gov This research highlighted significant alterations in this pathway, providing insights into the compound's influence on crucial metabolic processes. nih.gov Another study identified this compound as a terpenoid involved in the response of cork oak to long-term drought stress, showcasing the compound's role in plant secondary metabolism under abiotic stress. researchgate.netuevora.pt In wheat, exposure to the green leaf volatile Z-3-hexenyl acetate led to the production of this compound, a glycosylated terpenoid, suggesting its involvement in plant defense mechanisms through glycosylation events. frontiersin.org

These global profiling studies are instrumental in generating new hypotheses about the function of this compound. The identification of altered metabolites and pathways can point towards previously unknown biological activities and therapeutic potentials of the compound.

Table 1: Selected Research Findings from Global Metabolomics Studies of this compound

| Organism/System | Experimental Context | Key Metabolic Perturbations Observed | Analytical Platform(s) | Reference(s) |

| Human | Clinical trial | Alterations in homocysteine-methionine metabolism | Not specified in abstract | nih.gov |

| Cork Oak (Quercus suber) | Drought stress | Increased levels of this compound (terpenoid) | Not specified in abstract | researchgate.netuevora.pt |

| Wheat (Triticum aestivum) | Exposure to Z-3-hexenyl acetate | Production of this compound (glycosylated terpenoid) | High-resolution mass spectrometry (HRMS/MS) | frontiersin.org |

Integrated Multi-omics Analyses to Elucidate this compound Mechanisms

While metabolomics provides a functional readout of cellular activity, integrating it with other omics data, such as genomics, transcriptomics, and proteomics, offers a more complete picture of a compound's mechanism of action. nih.govnih.gov This integrated multi-omics approach allows researchers to connect changes at the gene and protein level with downstream functional changes in the metabolome. nih.govnih.gov

A significant multi-omics study focused on elucidating the biosynthetic pathway of leonurine, a compound closely related to this compound, in Leonurus japonicus and Leonurus sibiricus. nih.gov By integrating genomics, RNA sequencing (transcriptomics), and metabolomics, the researchers were able to construct the biosynthetic pathway and identify the key enzymes involved. nih.govresearchgate.net This type of integrated analysis is powerful for understanding not just the effects of a compound, but also its origins within an organism. nih.gov

The integration of different omics datasets presents analytical challenges, but the insights gained are invaluable. nih.gov For instance, correlating transcriptomic data (gene expression) with metabolomic data can reveal how this compound might regulate the expression of genes that encode metabolic enzymes, leading to the observed changes in metabolite levels. Similarly, combining proteomics and metabolomics can directly link the abundance of specific enzymes to the metabolic fluxes they control.

As computational tools for data integration continue to improve, multi-omics analyses will become increasingly central to understanding the complex biological activities of natural compounds like this compound. rsc.org

Table 2: Examples of Integrated Multi-omics Studies in Leonurine/Leonuridine Research

| Study Focus | Omics Layers Integrated | Key Outcomes | Organism(s) | Reference(s) |

| Leonurine Biosynthesis | Genomics, Transcriptomics (RNA-seq), Metabolomics | Construction of the biosynthetic pathway; Identification of key enzymes (ADC, UGT, SCPL) | Leonurus japonicus, Leonurus sibiricus | nih.govresearchgate.net |

Preclinical Mechanistic Pharmacology of Leonuridine

Fundamental Cellular and Molecular Mechanisms of Action

Leonuridine's pharmacological profile is rooted in its ability to modulate a wide array of intracellular signaling pathways. These pathways are central to the control of cellular stress responses, inflammation, apoptosis, autophagy, and proliferation. vhio.netescholarship.org

Regulation of Cellular Homeostasis

Cellular homeostasis, the maintenance of a stable internal environment, is critical for cell survival and function. genome.jp this compound contributes to this equilibrium by influencing several key protective mechanisms against oxidative stress, inflammation, and programmed cell death. vhio.net

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary defense mechanism against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1). mdpi.comnih.gov

This compound has been shown to be a potent activator of this protective pathway. nih.gov Studies demonstrate that this compound treatment can attenuate the suppression of the Nrf2 pathway in models of aging, leading to the upregulation of downstream antioxidant enzymes like HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This activation is achieved by facilitating the nuclear translocation of Nrf2. nih.gov By enhancing the Nrf2/HO-1 signaling axis, this compound helps to increase the activities of crucial antioxidative enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), thereby mitigating cellular damage from oxidative stress. frontiersin.orgnih.gov Research in various models, including those for inflammatory bowel disease and aging, confirms that this compound's ability to inhibit oxidative stress and apoptosis is linked to its activation of the Nrf2/HO-1 pathway. nih.govnih.gov

Table 1: Effect of this compound on Nrf2/HO-1 Pathway Markers

| Model System | Key Findings | Reference |

| D-galactose-induced aging mice | This compound treatment activated Nrf2 nuclear translocation and upregulated the expression of HO-1 and NQO1. | nih.gov |

| H₂O₂-induced HUVECs | This compound upregulated superoxide dismutase (SOD) activity and downregulated reactive oxygen species (ROS) and malondialdehyde (MDA). | dntb.gov.ua |

| OGD-treated PC12 cells | This compound decreased ROS and MDA levels and increased the activity of SOD and glutathione (B108866) (GSH) contents. | frontiersin.org |

| Inflammatory Bowel Disease (IBD) mouse model | This compound was found to inhibit oxidative stress by activating the Nrf2/HO-1 signaling pathway. | nih.gov |

Inflammation is a complex biological response to harmful stimuli. Key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways play a central role in orchestrating the inflammatory response. nih.gov this compound demonstrates significant anti-inflammatory properties by modulating these pathways. frontiersin.orgmdpi.com

The NF-κB pathway is a critical regulator of pro-inflammatory cytokine production. frontiersin.org this compound has been found to inhibit the activation of NF-κB. mdpi.com For instance, in a mouse mastitis model, this compound administration inhibited the expression of Toll-like receptor 4 (TLR4) and the subsequent activation of NF-κB. mdpi.com This leads to a reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgmdpi.com

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is also a key player in inflammation. nih.gov Research shows that this compound can suppress the phosphorylation of p38, ERK, and JNK, which is a critical step in their activation. nih.govmdpi.com By inhibiting both the NF-κB and MAPK pathways, this compound effectively dampens the inflammatory cascade, as seen in models of endometritis, rheumatoid arthritis, and chondrocyte inflammation. nih.govfrontiersin.org

Furthermore, the Mammalian sterile 20-like kinase 1 (MST1) has been identified as another target of this compound in its anti-inflammatory action. MST1 is a negative regulator of NF-κB. In trophoblast cells subjected to inflammatory stimuli, this compound was shown to upregulate the expression of MST1, thereby contributing to the suppression of the NF-κB signaling pathway and its anti-inflammatory effects.

Table 2: Modulation of Inflammatory Pathways by this compound

| Pathway | Key Effect of this compound | Target Molecules | Model System | Reference |

| NF-κB | Inhibition of activation | TLR4, NF-κB p65, IκBα | LPS-induced mastitis, Chondrocytes, Trophoblast cells | nih.govmdpi.com |

| MAPK | Suppression of phosphorylation | p38, ERK, JNK | LPS-induced mastitis, Chondrocytes | nih.govmdpi.com |

| MST1 | Upregulation of expression | MST1 | LPS-induced inflammatory trophoblast cells | |

| JAK-STAT | Inhibition of pathway | Prlr, Socs2 | LPS-induced endometritis | frontiersin.org |

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. This compound has been shown to exert potent anti-apoptotic effects by modulating key survival and death signaling pathways. nih.govdntb.gov.ua

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central signaling cascade that promotes cell survival. This compound treatment has been found to significantly promote the phosphorylation of PI3K and Akt, leading to their activation. nih.govdntb.gov.ua Activated Akt can influence downstream targets to inhibit apoptosis. For example, it can phosphorylate and inactivate pro-apoptotic proteins and regulate the expression of the Bcl-2 family of proteins.

The Bcl-2 family, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis. The ratio of Bcl-2 to Bax is a key determinant of cell fate. This compound consistently demonstrates the ability to increase the expression of Bcl-2 while decreasing the expression of Bax, thereby shifting the balance towards cell survival. nih.govfrontiersin.orgdntb.gov.ua This modulation prevents the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caspases are a family of proteases that execute the final stages of apoptosis. Caspase-3 is a key executioner caspase. Studies have shown that this compound treatment significantly decreases the activity and expression of caspase-3, directly inhibiting the apoptotic machinery. nih.govdntb.gov.ua This effect has been observed in various cell types, including cardiomyocytes and chondrocytes, protecting them from apoptotic cell death induced by stressors like oxidative stress and inflammation. nih.gov

Table 3: this compound's Impact on Apoptotic and Pro-Survival Pathways

| Pathway | Key Effect of this compound | Target Molecules | Model System | Reference |

| PI3K/AKT | Activation (Increased Phosphorylation) | PI3K, Akt | H₂O₂-induced HUVECs | nih.govdntb.gov.ua |

| Bax/Bcl-2 | Modulation of Ratio (↓Bax, ↑Bcl-2) | Bax, Bcl-2 | H₂O₂-induced HUVECs, Chondrocytes, PC12 cells | nih.govfrontiersin.orgdntb.gov.uanih.gov |

| Caspase-3 | Inhibition of Activity/Expression | Caspase-3 | H₂O₂-induced HUVECs, Chondrocytes | nih.govdntb.gov.uanih.gov |

Autophagy is a cellular self-degradation process where the cell breaks down and recycles its own components. It is a critical mechanism for maintaining cellular homeostasis, especially under stress conditions. Recent research has revealed that this compound can modulate autophagy, which contributes to its therapeutic effects in certain disease models. escholarship.org

In the context of atherosclerosis, this compound has been shown to improve the condition by activating autophagy in foam cells (macrophages that have engulfed lipids). This pro-autophagic effect helps in reducing lipid accumulation within these cells. The underlying mechanism involves the suppression of methyltransferase 3 (METTL3) expression. This, in turn, enhances the stability of AKT1S1 mRNA, a key regulator of autophagy, leading to the activation of the autophagic process. This compound has also been noted to induce autophagy in various cancer cells, contributing to its anti-tumor activities. vhio.netescholarship.org

Anti-apoptotic and Pro-survival Pathway Modulation (e.g., PI3K/AKT/GSK3β, Bax/Bcl-2/Caspase-3 Pathways)

Regulation of Cell Cycle Progression

The cell cycle is a fundamental process by which a cell duplicates its contents and divides into two. It is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Aberrant cell cycle regulation is a hallmark of cancer. This compound has been identified as a modulator of the cell cycle, capable of inducing cell cycle arrest, which is a key mechanism for its anti-proliferative and anti-tumor effects. nih.govfrontiersin.org

This compound can induce cell cycle arrest at either the G0/G1 phase or the G2/M phase, depending on the cell type. frontiersin.org This arrest prevents cancer cells from proceeding with DNA synthesis and division. frontiersin.org The mechanism involves the negative regulation of key cell cycle proteins. Studies have shown that this compound can decrease the expression of G1-phase-related proteins, including Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6. nih.govfrontiersin.org It also upregulates the expression of CDK inhibitors like p21 and p27, which bind to and inhibit the activity of CDK-cyclin complexes, thus halting the cell cycle in the G1 phase. frontiersin.org

In other contexts, such as in breast cancer cell lines, this compound has been found to cause cell cycle arrest at the G2/M phase. frontiersin.org This is achieved by decreasing the expression levels of proteins crucial for this transition, namely Cyclin A1, Cyclin B1, and CDK1. frontiersin.org By disrupting the normal progression of the cell cycle, this compound effectively inhibits the proliferation of malignant cells. frontiersin.org

Table 4: this compound's Effect on Cell Cycle Regulators

| Cell Cycle Phase Arrest | Downregulated Proteins | Upregulated Proteins | Cell Type/Model | Reference |

| G0/G1 Phase | Cyclin D1, Cyclin D2, Cyclin E, CDK2, CDK4, CDK6 | p21, p27 | Prostate cancer cells (PC3, DU145) | nih.govfrontiersin.org |

| G2/M Phase | Cyclin A1, Cyclin B1, CDK1 | p53, BAX | Breast cancer cell lines | frontiersin.org |

Inhibition of Cell Proliferation, Migration, and Invasion in Preclinical Models

This compound has demonstrated significant anti-tumor capabilities in various preclinical models by inhibiting the proliferation, migration, and invasion of cancer cells. nih.govnih.gov Research has shown that this compound can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby halting cancer cell proliferation. nih.govnih.gov For instance, in prostate cancer cell lines (PC3 and DU145), this compound induced G1 phase arrest and inhibited the expression of key regulatory proteins, cyclin E and CDK2. nih.gov

The inhibitory effects of this compound on cancer cell viability have been observed to be dose- and time-dependent. In chronic myeloid leukemia (CML) cells, the half-maximal inhibitory concentration (IC50) for this compound after 24 hours of treatment was 0.773 mM in K562 cells and 0.882 mM in KU812 cells. nih.gov Furthermore, this compound has been found to suppress the invasion and metastasis of cancer cells, a critical aspect of its anti-tumor potential. nih.gov

Interactive Data Table: Effect of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Findings | Reference |

|---|---|---|---|---|

| MDA-MB-231, SK-BR-3 | Breast Cancer | Inhibition of proliferation, invasion, migration, and angiogenesis | Dose-dependent inhibition. ajol.info | ajol.info |

| PC3, DU145 | Prostate Cancer | Cell cycle arrest at G1 phase, inhibition of migration and invasion | Downregulation of CDK2 and cyclin E. nih.gov | nih.gov |

| K562, KU812 | Chronic Myeloid Leukemia (CML) | Inhibition of cell viability, proliferation, migration, and invasion | IC50 values of 0.773 mM and 0.882 mM, respectively. nih.gov | nih.gov |

| Bel-7402 | Hepatocellular Carcinoma | Inhibition of invasion and metastasis | Significant in vitro effects. nih.gov | nih.gov |

Specific Signaling Pathway Modulation by this compound

The pharmacological effects of this compound are underpinned by its ability to modulate a variety of intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

The PI3K/AKT signaling pathway is a critical regulator of fundamental cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. genome.jpfrontiersin.org this compound has been shown to inhibit the PI3K/AKT/mTOR pathway in breast cancer cells, leading to a reduction in cell proliferation, invasion, migration, and angiogenesis. ajol.info This inhibition is achieved by decreasing the phosphorylation of PI3K, AKT, and mTOR. ajol.info Similarly, in a mouse model of acetaminophen-induced acute liver injury, this compound was found to activate the PI3K/AKT signaling pathway, contributing to its protective effects. nih.gov Molecular docking studies have further suggested a stable binding interaction between this compound and the PI3K protein. nih.govnih.gov

The NF-κB signaling pathway plays a central role in inflammation and cell survival. This compound has demonstrated the ability to suppress the activation of the NF-κB pathway. In the context of osteoarthritis, this compound inhibited the interleukin-1 beta (IL-1β)-induced activation of the PI3K/Akt/NF-κB signaling cascade in chondrocytes. nih.gov This suppression of NF-κB signaling contributes to the anti-inflammatory and anti-catabolic effects of this compound. nih.govnih.gov Furthermore, in human placental trophoblast cells, this compound was shown to upregulate MST1, a negative regulator of NF-κB signaling, thereby exerting anti-inflammatory effects. frontiersin.org

The MAPK signaling cascade, which includes the ERK, JNK, and p38 pathways, is crucial for transducing extracellular signals into cellular responses. numberanalytics.comresearchgate.net this compound has been found to modulate MAPK signaling in various contexts. In chondrocytes, this compound suppressed the IL-1β-induced phosphorylation of ERK, p38, and JNK, contributing to its protective effects against osteoarthritis. nih.gov In a model of doxorubicin-induced myocarditis, this compound was shown to mitigate myocardial inflammation by inhibiting the activation of MAPK/ERK pathways. nih.gov

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is linked to cancer development. The primary effectors of this pathway are the transcriptional co-activators YAP and TAZ. frontiersin.org Leonurine (B1674737), a closely related alkaloid, has been shown to regulate the Hippo signaling pathway through the miR-21/YOD1/YAP axis in the context of rheumatoid arthritis. nih.gov It was observed that leonurine activated the Hippo pathway, leading to the phosphorylation of YAP and preventing its nuclear translocation, thereby inhibiting the proliferation of rheumatoid arthritis synovial fibroblasts. nih.gov Specifically, YOD1, a deubiquitinase, is a target of miR-21 and a potent activator of YAP. nih.govresearchgate.net

STAT3 is a transcription factor that, when overactivated, promotes cell survival, proliferation, and invasion in various cancers. nih.govresearchgate.net Leonurine has been identified as an inhibitor of the STAT3 pathway in hepatocellular carcinoma (HCC) cells. nih.gov It was found to downregulate both persistent and IL-6-induced STAT3 activation. nih.gov The mechanism of inhibition involves the mitigation of the activation of upstream kinases such as JAK1, JAK2, and Src. nih.gov Furthermore, leonurine was shown to upregulate SHP-1, a protein tyrosine phosphatase that can counteract STAT3 activation. nih.govresearchgate.net This inhibition of the STAT3 pathway contributes to the anti-tumor effects of leonurine. nih.gov

AMP-Activated Protein Kinase (AMPK) Pathways

Current preclinical research provides no specific data on the interaction between this compound and the AMP-Activated Protein Kinase (AMPK) signaling pathway. The AMPK pathway is a crucial cellular energy sensor that regulates metabolism, and while it is a target for various natural and synthetic compounds, its direct modulation by this compound has not been described in the available literature. cellsignal.comgenome.jpnih.govnih.govwikipedia.org

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Pathway

There is currently no available preclinical evidence detailing the effects of this compound on the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) pathway. The TRAIL pathway is recognized for its role in inducing apoptosis, particularly in tumor cells, but its relationship with this compound has not been investigated in published studies. nih.govnih.govoncotarget.comdovepress.com

Estrogen Receptor Alpha (ERα) Signaling Modulation

Preclinical investigations into the mechanistic pharmacology of this compound have not yet explored its potential modulation of Estrogen Receptor Alpha (ERα) signaling. ERα is a key regulator in various physiological processes, and while its signaling is a target for many compounds, there is no scientific literature to date that establishes a direct link with this compound. nih.govfrontiersin.orgrochester.eduimrpress.com

Organ-Specific Mechanistic Investigations in Preclinical Models

Cardiovascular System Mechanistic Studies

Anti-fibrotic Effects this compound exerts significant anti-fibrotic effects in the heart through multiple molecular pathways. A primary mechanism involves the inhibition of pyroptosis, a form of inflammatory cell death, by regulating the TGF-β/Smad2 signaling pathway. nih.gov In preclinical models of isoprenaline-induced cardiac fibrosis, this compound was shown to inhibit the phosphorylation of Smad2, which in turn suppressed the expression of pyroptosis-related proteins like Caspase 1 and Gasdermin D (GSDMD). nih.gov

Further studies have elucidated that this compound's anti-fibrotic action is also mediated by its anti-apoptotic and anti-oxidant properties. fortunejournals.comfortunejournals.com It modulates the Phosphatidylinositol 3-kinase/protein kinase (PI3K/Akt) signaling pathway, leading to an increase in the expression of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and a decrease in the pro-apoptotic BCL2-associated X (Bax) protein. fortunejournals.comfortunejournals.com Additionally, this compound combats oxidative stress by stimulating the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing levels of the lipid peroxidation product malondialdehyde (MDA). fortunejournals.comfortunejournals.com It has also been reported to prevent the activation of cardiac fibroblasts in part by modulating the NADOH Oxidase-Reactive Oxygen Species (Nox4-ROS) pathway. fortunejournals.com

Table 1: Preclinical Anti-fibrotic Mechanisms of this compound

| Mechanistic Target | Signaling Pathway | Effect of this compound | Outcome |

| Pyroptosis | TGF-β/Smad2 | Inhibits Smad2 phosphorylation, suppressing Caspase 1 and GSDMD expression. nih.gov | Attenuation of cardiac fibrosis. nih.gov |

| Apoptosis | PI3K/Akt | Activates the pathway, increasing Bcl-2 and decreasing Bax expression. fortunejournals.comfortunejournals.com | Inhibition of cardiomyocyte apoptosis. fortunejournals.comfortunejournals.com |

| Oxidative Stress | N/A | Stimulates SOD and GPx activity; reduces MDA expression. fortunejournals.comfortunejournals.com | Reduction of oxidative damage. fortunejournals.comfortunejournals.com |

| Fibroblast Activation | Nox4-ROS | Modulates the pathway. fortunejournals.com | Prevention of cardiac fibroblast activation. fortunejournals.com |

Anti-platelet Aggregation In vitro studies using rabbit platelets have confirmed that this compound possesses significant anti-platelet aggregation activity. researchgate.net It effectively inhibits platelet aggregation induced by several key agonists, including thrombin, arachidonic acid, and collagen. researchgate.net

Table 2: In Vitro Anti-platelet Aggregation Activity of this compound

| Inducing Agent | IC₅₀ Value (mM) |

| Thrombin | 97.22 researchgate.net |

| Arachidonic Acid | 31.03 researchgate.net |

| Collagen | 44.48 researchgate.net |

Based on available preclinical data, the specific molecular mechanisms by which this compound modulates vascular remodeling have not been described. While vascular remodeling is a critical process in many cardiovascular diseases, involving complex interactions between various cell types and the extracellular matrix, its direct regulation by this compound remains an uninvestigated area of its pharmacology. nih.govfrontiersin.orgnih.gov

Uterine System Mechanistic Studies

Mechanistic Basis of Uterine Contractility Modulation

This compound has been observed to exert a modulatory effect on uterine smooth muscle, primarily by promoting contractions. chemfaces.com The underlying mechanism for this action involves the potentiation of specific intracellular signaling pathways that govern myometrial cell activity.

Research in rat models with medically-induced incomplete abortions has shown that this compound hydrochloride modulates the endothelin (ET) receptor-mediated signal pathway. mdpi.com This modulation results in an elevation of intracellular calcium concentrations ([Ca2+]i). mdpi.com The increase in cytoplasmic calcium is a critical event in muscle contraction, as it binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. nih.gov

Furthermore, this compound hydrochloride has been found to significantly increase the activity of Phospholipase C (PLC) and the relative production of Protein Kinase C (PKC) protein in myometrial cells. mdpi.com The activation of the PLC-PKC pathway is a known mechanism for sensitizing the contractile apparatus to calcium, thereby enhancing the force of contraction. In a dose-dependent manner, this compound can promote the strength of contractions and tension within the uterine muscles, as well as increase the frequency of contractions, an effect that has been compared to that of oxytocin. chemfaces.com

| Target Pathway | Molecule/Process Affected | Observed Effect | Reference |

| Endothelin Receptor Signaling | Endothelin (ET) level & ET/NO ratio | Elevated | mdpi.com |

| Endothelin A (ETA) Receptor mRNA | Upregulated | mdpi.com | |

| Intracellular Calcium Signaling | Intracellular Calcium ([Ca2+]i) | Increased | mdpi.com |

| Phosphoinositide Pathway | Phospholipase C (PLC) Activity | Increased | mdpi.com |

| Protein Kinase C (PKC) Production | Increased | mdpi.com |

Renal System Mechanistic Studies

Mechanisms of Nephroprotective Effects

This compound demonstrates significant nephroprotective properties, particularly in the context of acute kidney injury (AKI). The primary mechanism appears to be rooted in its potent antioxidant and anti-inflammatory activities.

In preclinical models of lipopolysaccharide (LPS)-induced AKI, this compound has been shown to protect against kidney injury by suppressing the generation of reactive oxygen species (ROS). nih.gov This reduction in oxidative stress is crucial as ROS can mediate cellular damage and trigger inflammatory cascades. By decreasing cellular ROS production, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This is achieved by preventing the phosphorylation of IκBα and the subsequent translocation of the p65 subunit to the nucleus. nih.gov

The inhibition of NF-κB activation leads to the downregulation of various pro-inflammatory cytokines that play a key role in the pathogenesis of kidney injury. nih.gov Specifically, this compound has been found to decrease the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov In addition to its anti-inflammatory effects, this compound helps to maintain redox balance, as evidenced by its effects on lipid peroxides (LPO) and reduced glutathione (GSH) levels in kidney tissue. nih.gov Another study noted that this compound may also inhibit inflammation in trophoblast cells by upregulating MST1, a negative regulator of NF-κB signaling. chemfaces.comnih.gov

| Target Pathway | Molecule/Process Affected | Observed Effect | Reference |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Decreased | nih.gov |

| Lipid Peroxides (LPO) | Modulated | nih.gov | |

| Reduced Glutathione (GSH) | Modulated | nih.gov | |

| NF-κB Signaling | IκBα Phosphorylation | Inhibited | nih.gov |

| p65 Translocation | Inhibited | nih.gov | |

| Inflammatory Cytokines | TNF-α, IL-1, IL-6, IL-8 | Downregulated | nih.gov |

Skeletal and Cartilage Mechanistic Studies

Anti-catabolic and Anti-apoptotic Mechanisms in Chondrocytes

This compound exhibits protective effects on cartilage, primarily through its anti-inflammatory and anti-catabolic actions, which are particularly relevant in the context of osteoarthritis (OA). nih.govnih.gov The compound has been shown to ameliorate cartilage degradation by targeting key inflammatory and catabolic pathways within chondrocytes. nih.govnih.gov

The principal mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation and catabolism in chondrocytes. nih.govnih.gov In TNF-α-induced inflammatory conditions, this compound hydrochloride significantly suppresses the expression of several matrix-degrading enzymes. nih.gov These include matrix metalloproteinases (MMP-1, MMP-3, and MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), which are responsible for the breakdown of collagen and aggrecan, the main components of the cartilage extracellular matrix. nih.govnih.gov

By inhibiting the NF-κB pathway, this compound also decreases the production of pro-inflammatory mediators that contribute to the catabolic environment in OA joints. nih.gov It has been shown to visibly inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), IL-6, and TNF-α in chondrocytes stimulated by interleukin-1 beta (IL-1β). nih.gov While this compound is known to have anti-apoptotic properties, the specific molecular mechanisms, such as the regulation of the Bax/Bcl-2 ratio or caspase activity within chondrocytes, are less detailed compared to its well-documented anti-catabolic effects. chemfaces.comnih.gov

| Target Pathway | Molecule/Process Affected | Observed Effect | Reference |

| NF-κB Signaling | NF-κB Activation | Suppressed | nih.govnih.gov |

| Catabolic Enzymes | MMP-1, MMP-3, MMP-13 | Expression Suppressed | nih.govnih.gov |

| ADAMTS-5 | Expression Suppressed | nih.govnih.gov | |

| Inflammatory Mediators | IL-6, TNF-α | Production Inhibited | nih.gov |

| Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Production Inhibited | nih.gov |

Molecular Regulation of Osteoclastogenesis

This compound hydrochloride has been identified as an inhibitor of osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. chemfaces.com This suggests its potential as a therapeutic agent for bone-destructive diseases like osteoporosis. chemfaces.com Its mechanism of action targets the fundamental signaling pathways initiated by the Receptor Activator of Nuclear Factor κ-B Ligand (RANKL). chemfaces.com

Studies have shown that this compound hydrochloride suppresses RANKL-induced osteoclastogenesis by interfering with the interaction between RANK and its associated signaling adaptor, TNF receptor-associated factor 6 (TRAF6). chemfaces.com This disruption inhibits the activation of downstream signaling cascades that are essential for osteoclast differentiation and function. chemfaces.com

Specifically, this compound hydrochloride attenuates the RANKL-stimulated NF-κB and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. chemfaces.com The inhibition of these pathways leads to the reduced expression of key osteoclast-related genes. chemfaces.com These include the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), as well as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and osteoclast-associated receptor (OSCAR). chemfaces.com It is noteworthy that the compound does not appear to significantly affect the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and AP-1 signaling pathways. chemfaces.com

| Target Pathway | Molecule/Process Affected | Observed Effect | Reference |

| RANKL Signaling | RANK-TRAF6 Association | Suppressed | chemfaces.com |

| NF-κB Pathway | Attenuated | chemfaces.com | |

| PI3K/Akt Pathway | Attenuated | chemfaces.com | |

| Osteoclastogenic Genes | NFATc1 | Expression Attenuated | chemfaces.com |

| TRAP, Cathepsin K, OSCAR | Expression Attenuated | chemfaces.com |

Neurological System Mechanistic Studies

Neuroprotective Molecular Mechanisms

This compound has demonstrated significant neuroprotective effects in preclinical models, primarily through its antioxidant and anti-apoptotic activities. nih.gov Studies have shown that this compound can mitigate neuronal damage caused by cerebral ischemia by modulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway. nih.gov

In models of cerebral ischemia, both in vivo and in vitro, there is an observed increase in oxidative stress, characterized by decreased activity of superoxide dismutase (SOD) and glutathione (GSH) and increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA). nih.gov this compound treatment has been found to counteract these effects by decreasing ROS and MDA levels while increasing the activity of SOD and GSH in cells subjected to oxygen-glucose deprivation (OGD). nih.gov Furthermore, this compound reduces the production of NO and the activity of total NOS, constitutive NOS (cNOS), and inducible NOS (iNOS), which are typically elevated after ischemic events. nih.gov By inhibiting the NO/NOS system, this compound protects against oxidative stress and neuronal apoptosis. nih.gov

The anti-apoptotic effects of this compound are a key component of its neuroprotective mechanism. In the context of cerebral ischemia/reperfusion injury, this compound has been shown to reduce the number of apoptotic cells. nih.gov This is achieved through the regulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic mitochondrial apoptotic pathway. nih.govuwo.ca Specifically, this compound treatment leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio helps to stabilize the mitochondrial membrane, preventing the release of cytochrome c and subsequent caspase activation, which are key steps in the apoptotic cascade. nih.govuwo.ca

Furthermore, this compound has been reported to inhibit myocardial apoptosis through the PI3K/AKT/GSK3β signaling pathway and to exert neuroprotective effects by decreasing cell apoptosis in oxygen-glucose deprivation-induced PC12 cells. nih.gov These findings suggest that this compound's ability to interfere with apoptotic pathways is a crucial aspect of its protective effects on the nervous system.

Anticancer Mechanistic Studies in In Vitro and In Vivo Cancer Models

This compound has demonstrated broad-spectrum anticancer capabilities in both laboratory and animal studies. nih.govdocksci.com Its antitumor effects are exerted through various mechanisms, including the inhibition of cancer cell growth, the induction of programmed cell death (apoptosis) and autophagy, and the prevention of cancer cell spread and invasion. nih.gov

Mechanistic Insights into Specific Cancer Cell Line Responses

The anticancer activity of this compound has been observed across a variety of cancer cell lines, with its mechanisms of action often being cell-type specific.

In gastric cancer cells, this compound has been shown to decrease cell viability and promote apoptosis by inhibiting the AKT/mTOR signaling pathway. nih.gov Concurrently, it increases the phosphorylation levels of ERK1/2 and P90RSK in a manner dependent on the concentration. nih.gov

For human melanoma cells, this compound induces a specific type of apoptosis known as anoikis. It achieves this by reducing the levels of integrin, which in turn inhibits the phosphorylation of focal adhesion kinase (FAK) and ERK1/2, thereby suppressing the migration of tumor cells. nih.gov

In breast cancer cell lines, treatment with this compound leads to a decrease in the expression of Cyclin A1, Cyclin B1, and CDK1. nih.gov Conversely, it upregulates the tumor suppressor protein p53 and the pro-apoptotic protein BAX. nih.gov These changes result in a significant arrest of the cell cycle at the G2/M phase, which ultimately leads to apoptosis. nih.gov

Research on lung cancer suggests that this compound can exert its effects through the NF-κB signaling pathway. nih.gov It has been observed to decrease the phosphorylation and movement of the p65 subunit of NF-κB into the nucleus in myocardial cells, which in turn reduces the expression of inflammatory molecules like IL-6, TNF-α, and MCP-1. nih.gov

In the context of hepatocellular carcinoma , studies in mouse models have indicated that this compound can regulate the progression of the disease through the AMPK/SREBP-1c signaling pathway. nih.gov

A key mechanism underlying this compound's anticancer effects is its ability to induce apoptosis. It can sensitize cancer cells to the extrinsic apoptotic pathway by increasing the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5) on the cell surface. nih.gov This makes the cancer cells more vulnerable to apoptosis initiated by death ligands. nih.gov

Table 1: Mechanistic Effects of this compound on Specific Cancer Cell Lines

| Cancer Type | Cell Lines | Key Mechanistic Findings |

|---|---|---|

| Gastric Cancer | Not specified | Inhibits AKT/mTOR pathway; Increases phosphorylation of ERK1/2 and P90RSK. nih.gov |

| Human Melanoma | Not specified | Induces anoikis by downregulating integrin and inhibiting FAK and ERK1/2 phosphorylation. nih.gov |

| Breast Cancer | Not specified | Decreases Cyclin A1, B1, and CDK1; Upregulates p53 and BAX; Causes G2/M cell cycle arrest. nih.gov |

| Lung Cancer | Not specified | Mitigates cancer via the NF-κB signaling pathway. nih.gov |

| Hepatocellular Carcinoma | Murine models | Moderates progression via the AMPK/SREBP-1c signaling pathway. nih.gov |

Immunomodulatory Mechanisms within the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and signaling molecules that plays a critical role in cancer progression and immune evasion. frontiersin.orgmdpi.com this compound has been shown to possess immunomodulatory properties that can influence the TME to favor an anti-tumor response. nih.gov

One of the ways this compound may exert its immunomodulatory effects is by stimulating the immune system. nih.gov While specific details on its direct interaction with all immune cell types are still under investigation, its ability to reduce inflammatory factors like IL-6 and TNF-α in the context of lung cancer suggests a potential to modulate the inflammatory state of the TME. nih.gov Chronic inflammation is a known driver of tumor progression, and by dampening it, this compound may help to create a less favorable environment for cancer growth. frontiersin.org

The innate immune system, which includes cells like macrophages, natural killer (NK) cells, and dendritic cells, is a crucial component of the TME. frontiersin.orgakkarilab.com Macrophages, for instance, can exist in a pro-inflammatory, anti-tumor (M1) state or an anti-inflammatory, pro-tumor (M2) state. frontiersin.org The secretion of cytokines within the TME can influence the polarization of these macrophages. mdpi.com this compound's influence on cytokine production could potentially shift the balance towards an M1 phenotype, thereby enhancing anti-tumor immunity.

Furthermore, the adaptive immune system, comprising T cells and B cells, is also a key player in the TME. frontiersin.org The ability of cytotoxic T lymphocytes (CD8+ T cells) to recognize and kill cancer cells is a cornerstone of anti-tumor immunity. frontiersin.org The expression of death receptors like DR4 and DR5, which this compound upregulates on cancer cells, can make them more susceptible to being killed by immune cells that utilize death ligands, such as T cells and NK cells. nih.govfrontiersin.org

Interdisciplinary Research and Translational Perspectives in Preclinical Development

Integration of Ethnobotanical Knowledge with Modern Pharmacological Research

The scientific investigation into leonuridine is deeply rooted in its ethnobotanical history, particularly the use of plants from the Leonurus genus, commonly known as motherwort. For centuries, species like Leonurus japonicus (Chinese motherwort or Yimucao) and Leonurus cardiaca (common motherwort) have been staples in traditional medicine systems across Asia and Europe. researchgate.netnih.govdocksci.com In traditional Chinese medicine, Leonurus japonicus has been used for a wide range of gynecological and obstetric issues, including menstrual disorders, postpartum bleeding, and other conditions related to blood stasis. nih.govdocksci.comnih.gov European folk medicine has traditionally used Leonurus cardiaca as a sedative and for nervous heart conditions. researchgate.netresearchgate.net

Modern pharmacological research has sought to validate these traditional uses by isolating and studying the plant's active constituents. This compound, a unique alkaloid, has emerged as a primary bioactive compound responsible for many of the observed therapeutic effects. nih.govfrontiersin.org Pharmacological studies have confirmed that this compound possesses a wide array of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects. researchgate.netnih.govfrontiersin.org

The traditional use of motherwort for cardiovascular ailments aligns with modern findings that demonstrate this compound's potential in treating ischemic heart disease. nih.govnih.gov Research has shown that this compound can protect cardiomyocytes from hypoxic injury, reduce infarct size, and improve cardiac function, possibly through its antioxidant and anti-apoptotic properties. nih.govnih.gov Similarly, the historical use for calming nerves and treating anxiety finds a parallel in recent studies highlighting this compound's neuroprotective capabilities. nih.govnih.gov It has been shown to have therapeutic potential in the prevention and recovery of stroke by inhibiting mitochondrial reactive oxygen species production and restoring mitochondrial function. nih.gov

This convergence of ethnobotanical knowledge and modern science provides a powerful framework for drug discovery. The long history of human use offers initial evidence of biological activity and a degree of safety, guiding researchers to focus on specific therapeutic areas. By systematically evaluating the chemical constituents of these traditionally used plants, scientists have been able to identify this compound as a key active principle and elucidate its mechanisms of action, paving the way for its development as a modern therapeutic agent. nih.gov

Synthetic Biology Approaches for Heterologous Production of this compound

The increasing pharmacological interest in this compound has highlighted the need for sustainable and scalable production methods. While it can be extracted from its natural source, Leonurus japonicus, the concentration is relatively low and can vary depending on environmental factors. frontiersin.orgjst.go.jp This makes reliance on plant extraction for large-scale production challenging. Synthetic biology offers a promising alternative through the heterologous production of this compound in microbial hosts. nih.govrsc.org

The core of this approach lies in identifying the biosynthetic pathway of this compound and reconstructing it in a suitable microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govnih.gov Recent multiomics studies have made significant strides in elucidating the this compound biosynthesis pathway. nih.gov These studies have identified key enzymes, including arginine decarboxylase (ADC), uridine (B1682114) diphosphate (B83284) glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase, that are crucial for its synthesis in Leonurus japonicus. nih.gov

With the genetic blueprint in hand, metabolic engineering strategies can be employed to optimize the microbial host for this compound production. nih.govmdpi.com This involves several key steps:

Pathway Reconstruction: Introducing the identified genes from Leonurus japonicus into the host microorganism. nih.govresearchgate.net

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of precursor molecules required for this compound synthesis. rsc.orguevora.pt

Optimization of Gene Expression: Fine-tuning the expression levels of the biosynthetic genes to maximize product yield and minimize metabolic burden on the host. rsc.orgmdpi.com

Host Strain Improvement: Developing robust host strains that can tolerate high concentrations of the product and are suitable for industrial fermentation processes. nih.govnih.gov

Yeast, particularly S. cerevisiae, is an attractive host for producing plant-derived secondary metabolites due to its genetic tractability, robustness in industrial settings, and ability to perform post-translational modifications that may be required for enzyme function. nih.govnih.govresearchgate.net The development of efficient heterologous production systems for this compound would not only ensure a stable and cost-effective supply but also open up avenues for producing novel derivatives through combinatorial biosynthesis. nih.gov

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship and Mechanistic Elucidation

To enhance the therapeutic potential of this compound and to better understand its mechanism of action, researchers are actively engaged in the design and synthesis of novel derivatives. nih.gov By systematically modifying the chemical structure of this compound, it is possible to investigate the structure-activity relationship (SAR), which provides insights into which parts of the molecule are essential for its biological activity. rjpponline.orgnih.gov

The unique structure of this compound, characterized by a guanidino group, an n-butyl chain, and a syringate moiety, offers multiple sites for chemical modification. nih.gov SAR studies aim to optimize the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. frontiersin.org For instance, modifications to the guanidino group or the benzene (B151609) ring can influence the molecule's ability to interact with its biological targets. nih.govnih.gov

Several this compound derivatives have been synthesized and evaluated for their biological activities. For example, the synthesis of a leonurine-cysteine conjugate was shown to enhance its cardioprotective effects by increasing the activity of antioxidant enzymes. nih.gov Another analog, mercaptoethylleonurine (MEL), created by replacing the guanidino group, demonstrated neuroprotective effects through the upregulation of anti-apoptotic proteins. nih.gov These studies indicate that targeted chemical modifications can lead to derivatives with improved therapeutic properties.

The synthesis of these derivatives also plays a crucial role in elucidating the mechanism of action of this compound. By comparing the biological activities of the parent compound with its analogs, researchers can identify the key structural features responsible for its effects. This information is invaluable for identifying the molecular targets of this compound and understanding the signaling pathways it modulates. nih.govnih.gov For example, if a modification to a specific functional group abolishes a particular biological activity, it suggests that this group is directly involved in the interaction with the target protein. This approach, combining chemical synthesis with biological evaluation, is a powerful tool for advancing the preclinical development of this compound and its analogs as potential therapeutic agents for a range of diseases, including cardiovascular and neurological disorders. nih.govmdpi.com

Emerging Research Directions and Future Outlook for Leonuridine

Exploration of Uncharted Mechanistic Pathways

While current research has identified several mechanisms of action for leonuridine, there remains a vast, unexplored landscape of its molecular interactions. Future research is expected to focus on identifying novel signaling pathways and molecular targets through which this compound exerts its effects. Techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in providing a comprehensive, system-wide view of the cellular responses to this compound. This could reveal previously unknown connections to various disease states and expand its potential therapeutic applications. For instance, investigating its influence on cellular senescence, autophagy, and epigenetic modifications could open new avenues for its use in age-related diseases and oncology.

Application of Computational Modeling and Artificial Intelligence in this compound Research

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize this compound research. umich.edunih.gov These advanced technologies can accelerate the process of drug discovery and development in several ways:

Predictive Modeling: AI algorithms can be trained on existing data to predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives, helping to design more potent and specific molecules. nih.gov

Target Identification: By analyzing vast biological datasets, AI can help identify potential molecular targets for this compound, guiding experimental validation. universiteitleiden.nl

Mechanism Elucidation: Computational models can simulate the interaction of this compound with various biological systems, providing insights into its mechanism of action at a molecular level. umich.edunih.gov

The use of AI and machine learning will not only expedite research but also enable a more rational design of this compound-based therapies. universiteitleiden.nlresearchgate.net

Development and Utilization of Novel Preclinical Disease Models for Mechanistic Studies

To gain a deeper understanding of this compound's therapeutic potential, the development and use of more sophisticated preclinical disease models are essential. nih.gov While traditional animal models have been valuable, there is a growing need for models that more accurately recapitulate human diseases. nih.gov This includes the use of:

Humanized Mouse Models: These models, which incorporate human cells or genes, can provide more relevant insights into the efficacy and mechanism of action of this compound in a human-like physiological context. nih.gov

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a 3D environment that mimics the structure and function of human organs, offering a powerful platform for studying drug responses and toxicity.

Disease-Specific Stem Cell Models: Induced pluripotent stem cells (iPSCs) derived from patients with specific diseases can be differentiated into relevant cell types to study the effects of this compound in a disease-specific context.

These advanced models will be crucial for validating the therapeutic potential of this compound and understanding its mechanism of action in a variety of diseases. nih.govrjpponline.org

Research into Strategies for Bioavailability Enhancement (excluding practical dosage forms)

A significant hurdle in the clinical application of many natural compounds, including this compound, is their low bioavailability. nih.govmdpi.com Future research will need to focus on innovative strategies to improve the absorption and systemic exposure of this compound. Some promising approaches include:

Chemical Modifications: Altering the chemical structure of this compound to create prodrugs or analogs with improved solubility and permeability can enhance its absorption. mdpi.com

Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or other nanocarriers can protect it from degradation in the gastrointestinal tract and facilitate its transport across biological membranes. patsnap.cominnovareacademics.in

Use of Bioenhancers: Co-administration of this compound with natural compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase its systemic availability.

Overcoming the challenge of poor bioavailability is critical for translating the promising preclinical findings of this compound into effective clinical therapies. nih.govdrug-dev.com

| Strategy | Description | Potential Advantages |

| Chemical Modification | Creating prodrugs or analogs of this compound. | Improved solubility, permeability, and stability. mdpi.com |

| Nanocarriers | Encapsulating this compound in systems like nanoparticles or liposomes. patsnap.com | Protection from degradation, enhanced absorption, potential for targeted delivery. patsnap.cominnovareacademics.in |

| Bioenhancers | Co-administration with substances that inhibit metabolic enzymes or transporters. | Increased systemic concentration and duration of action. |

Advancements in Analytical Techniques for Tracing this compound Metabolites in Biological Systems

To fully understand the fate of this compound in the body, advanced analytical techniques are required to identify and quantify its metabolites. numberanalytics.com The field of metabolomics, which involves the comprehensive analysis of small molecules, is playing an increasingly important role in this area. nih.govnih.gov Key analytical platforms include:

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly sensitive and specific for detecting and identifying metabolites in complex biological samples. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used for both qualitative and quantitative analysis. researchgate.net

The development of more sensitive and high-throughput analytical methods will be crucial for constructing a complete picture of this compound's metabolic pathways. numberanalytics.com This knowledge is essential for understanding its efficacy, potential toxicity, and for the development of reliable biomarkers of exposure and response.

| Analytical Technique | Application in this compound Metabolite Tracing |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, detection, and identification of a wide range of this compound metabolites in biological fluids and tissues. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and derivatized metabolites of this compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of this compound and its metabolites. |

Q & A

Q. What are the validated methods for isolating Leonuridine from natural sources, and how can purity be ensured?

Methodological Answer: this compound is typically isolated from Leonurus japonicus or synthetic analogs. Common protocols involve solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography using silica gel). Purity validation requires tandem techniques:

- HPLC-DAD/MS for compound identification .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural integrity .

- Melting point analysis to assess crystallinity.

Key Consideration: Reproducibility demands strict documentation of solvent ratios, temperature, and column parameters .